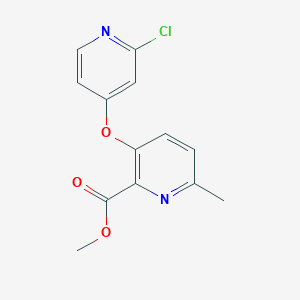
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is an organic compound that belongs to the class of picolinates. This compound is characterized by the presence of a chloropyridinyl group and a methylpicolinate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate typically involves the reaction of 2-chloropyridine-4-ol with methyl 6-methylpicolinate in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines or alcohols.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((2-bromopyridin-4-yl)oxy)-6-methylpicolinate
- Methyl 3-((2-fluoropyridin-4-yl)oxy)-6-methylpicolinate
- Methyl 3-((2-iodopyridin-4-yl)oxy)-6-methylpicolinate
Uniqueness
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 3-((2-chloropyridin-4-yl)oxy)-6-methylpicolinate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C13H11ClN2O3
- Molecular Weight : 278.69 g/mol
- CAS Number : 1117684-86-2
The compound is believed to exert its biological effects primarily through the inhibition of Bruton’s tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. BTK plays a significant role in the development and activation of B-cells, making it a target for treating various B-cell related disorders, including autoimmune diseases and certain types of cancer .
Biological Activity
- Anti-inflammatory Effects : Research indicates that derivatives of methyl picolinate compounds can modulate immune responses, potentially reducing inflammation associated with conditions such as rheumatoid arthritis and multiple sclerosis .
- Antimicrobial Activity : Studies on related pyridine derivatives have demonstrated antimicrobial properties. For example, coordination complexes of metal ions with picolinate derivatives showed potent activity against various microbial strains .
- Cancer Therapeutics : The inhibition of BTK is particularly relevant in oncology, as it may lead to the suppression of tumor growth in B-cell malignancies. In vitro studies have shown that compounds targeting BTK can induce apoptosis in cancer cells .
Case Studies
Case Study 1: BTK Inhibition in Autoimmune Diseases
A study evaluated the efficacy of methyl picolinate derivatives in treating autoimmune diseases by inhibiting BTK activity. The results indicated significant reductions in disease markers in animal models, suggesting potential for clinical application .
Case Study 2: Antimicrobial Evaluation
In another study, various derivatives, including this compound, were tested against bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Data Table: Biological Activities
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
methyl 3-(2-chloropyridin-4-yl)oxy-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-3-4-10(12(16-8)13(17)18-2)19-9-5-6-15-11(14)7-9/h3-7H,1-2H3 |
InChI Key |
KDMRUBIYWJYLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















